molecular formula AlAsH3O4 B147814 CID 14151030 CAS No. 13462-91-4

CID 14151030

Cat. No.: B147814
CAS No.: 13462-91-4
M. Wt: 168.925 g/mol
InChI Key: CBIFDJDRCNEMQB-UHFFFAOYSA-N
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Description

CID 14151030 is an inorganic compound with the chemical formula AlAsO₄. It is most commonly found as a colorless crystalline solid and is produced by the reaction between sodium arsenate and a soluble aluminum salt. This compound occurs naturally as the mineral mansfieldite and is known for its unique properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 14151030 can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)₃) with arsenic acid (H₃AsO₄). This reaction results in the formation of aluminum arsenate and water, illustrating a typical acid-base reaction: [ \text{Al(OH)}_3 + \text{H}_3\text{AsO}_4 \rightarrow \text{AlAsO}_4 + 3\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of aluminum arsenate often involves the hydrothermal method, where the compound is produced under high pressure and temperature conditions. This method ensures the formation of a synthetic hydrate of aluminum arsenate with the formulation Al₂O₃·3As₂O₅·10H₂O .

Chemical Reactions Analysis

Types of Reactions: CID 14151030 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different arsenic oxides.

    Reduction: It can be reduced to elemental arsenic under specific conditions.

    Substitution: this compound can participate in substitution reactions where arsenate ions are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or carbon can be used.

    Substitution: Reactions often involve other metal salts or acids.

Major Products Formed:

Scientific Research Applications

CID 14151030 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which aluminum arsenate exerts its effects involves its interaction with cellular proteins and enzymes. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting cellular processes and leading to toxicity. This interaction primarily affects proteins with sulfhydryl groups, altering their conformation and function .

Comparison with Similar Compounds

  • Gallium arsenate (GaAsO₄)
  • Boron arsenate (BAsO₄)
  • Calcium arsenate (Ca₃(AsO₄)₂)
  • Lead arsenate (PbHAsO₄)
  • Iron arsenate (FeAsO₄)

Comparison: CID 14151030 is unique due to its specific chemical structure and properties. Unlike gallium arsenate and boron arsenate, which adopt the α-quartz-type structure, aluminum arsenate has a hexagonal crystal structure. Additionally, its high-pressure form has a rutile-type structure where aluminum and arsenic are six-coordinate .

Properties

InChI

InChI=1S/Al.AsH3O4/c;2-1(3,4)5/h;(H3,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIFDJDRCNEMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[As](=O)(O)O.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlAsH3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.925 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13462-91-4
Record name Arsenic acid (H3AsO4), aluminum salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13462-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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